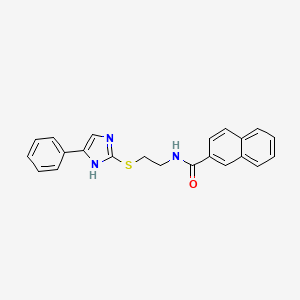

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

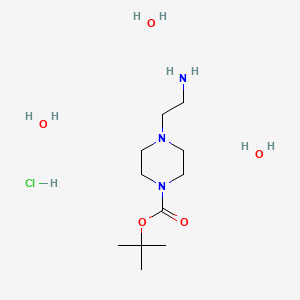

“N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and is a common component of many important biological molecules . The compound also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a naphthyl group (two fused benzene rings).

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (the phenyl and naphthyl groups) and the heterocyclic imidazole ring. The sulfur atom in the thioether linkage could potentially introduce some interesting electronic effects .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the electron-deficient imidazole ring. The sulfur atom might also play a role in its reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents on the aromatic rings .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

- Compounds structurally related to N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide have been synthesized and tested for antibacterial activity. For instance, derivatives involving 1H-benzo[d]imidazol-2-thiols, synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, exhibited significant antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Synthesis and Pharmacological Evaluation

- Similar compounds have been synthesized and evaluated for various pharmacological properties such as anti-inflammatory actions. For example, aminothiazoles and thiazolylacetonitrile derivatives, synthesized from 2-bromo-acetyl derivative, showed potential as anti-inflammatory agents (Thabet, Helal, Salem, & Abdelaal, 2011).

Hypolipidaemic Activity

- Derivatives containing the N-imidazolyl group, linked to a naphthalene ring, have been synthesized and tested for hypolipidaemic activity. Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)- 2-methylpropanoate, a related compound, was found to be a potent hypolipidaemic agent (Cozzi, Branzoli, Carganico, Chiari, Lovisolo, & Severino, 1987).

Spectroscopic and Computational Analysis

- Compounds like 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate have been synthesized and characterized using spectroscopy and computational analysis. This research aids in understanding the structural and electronic properties of such compounds (Kotan, Gökce, Akyıldırım, Yüksek, Beytur, Manap, & Medetalibeyoğlu, 2020).

Inclusion Crystallization and Tautomerism

- Studies on imidazole equilibrium tautomers, including derivatives similar to this compound, have been conducted. These studies focus on isolating different tautomeric types in pure states, contributing to the understanding of chemical equilibrium in such compounds (Yagi, Hirano, Toyota, Kato, & Toda, 2002).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of action

Imidazole-containing compounds are known to interact with a variety of biological targets. The specific target would depend on the exact structure of the compound .

Mode of action

The mode of action of imidazole-containing compounds can vary widely. Some might inhibit enzyme activity, while others might interact with cell receptors or DNA .

Biochemical pathways

Imidazole-containing compounds can affect various biochemical pathways. For instance, some imidazole derivatives have been reported to show anti-inflammatory, antitumor, antidiabetic, antiviral, antioxidant, and other activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary depending on their exact structure. Some might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of imidazole-containing compounds can be diverse, ranging from changes in cell signaling to inhibition of cell growth or induction of cell death .

Action environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-21(19-11-10-16-6-4-5-9-18(16)14-19)23-12-13-27-22-24-15-20(25-22)17-7-2-1-3-8-17/h1-11,14-15H,12-13H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHAXCJMYUENCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2574385.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2574386.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-3-carboxamide](/img/structure/B2574391.png)

![2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2574397.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2574399.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2574402.png)

![N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B2574404.png)